molecular formula C25H28N4O5S B11651610 (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide

(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide

Cat. No.: B11651610
M. Wt: 496.6 g/mol
InChI Key: CGYUDIMYHHERFW-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a combination of aromatic and aliphatic structures, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyrimidine and phenyl components, followed by their coupling through sulfonamide and amide linkages. Common reagents used in these reactions include sulfonyl chlorides , amines , and carboxylic acids . Reaction conditions may involve acidic or basic catalysts , elevated temperatures , and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing waste and energy consumption. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or .

    Reduction: Reduction reactions can be carried out using in the presence of a .

    Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce amines .

Scientific Research Applications

(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide: can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of This compound .

Properties

Molecular Formula

C25H28N4O5S

Molecular Weight

496.6 g/mol

IUPAC Name

(E)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide

InChI

InChI=1S/C25H28N4O5S/c1-5-14-34-22-12-6-19(16-23(22)33-4)7-13-25(30)28-20-8-10-21(11-9-20)35(31,32)29-24-15-17(2)26-18(3)27-24/h6-13,15-16H,5,14H2,1-4H3,(H,28,30)(H,26,27,29)/b13-7+

InChI Key

CGYUDIMYHHERFW-NTUHNPAUSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.